6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide
Overview
Description
6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide is a heterocyclic compound with the molecular formula C7H8N4OS. It is known for its unique structure, which combines an imidazole ring with a thiazole ring, making it a valuable compound in various fields of scientific research .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit vegfr-2 , a key receptor in angiogenesis, suggesting that this compound may also target similar pathways.
Mode of Action
Based on the inhibition of vegfr-2 by similar compounds , it can be hypothesized that this compound may also interact with this receptor, leading to changes in cell signaling and function.
Biochemical Pathways
The inhibition of vegfr-2 by similar compounds suggests that this compound may affect angiogenesis and other related pathways .
Result of Action
Similar compounds have been found to have antiproliferative effects against certain cell lines , suggesting that this compound may also have similar effects.
Action Environment
It is generally recommended to avoid dust formation and to avoid breathing mist, gas or vapours when handling this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide typically involves the reaction of 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in ethanol, resulting in the formation of the carbohydrazide derivative .
Industrial Production Methods
This method allows for efficient production without the need for intermediate isolation .
Chemical Reactions Analysis
Types of Reactions
6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions
Major Products
The major products formed from these reactions include oxo derivatives, hydrazine derivatives, and various substituted imidazo-thiazole compounds .
Scientific Research Applications
6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Research is ongoing into its potential use as an anticancer agent, given its ability to interfere with cellular processes.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability
Comparison with Similar Compounds
Similar Compounds
- 6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
- 3-Methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid
- 2-Methyl-1,3-thiazole-5-carboxylic acid
- 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid
Uniqueness
6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide stands out due to its unique combination of an imidazole and thiazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4OS/c1-4-5(6(12)10-8)11-2-3-13-7(11)9-4/h2-3H,8H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBZKHDAKWWKDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327356 | |
Record name | 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161563-79-7 | |
Record name | 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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